1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
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Description
Synthesis Analysis
Indole derivatives, including “1-((o-Tolylamino)methyl)indoline-2,3-dione”, are synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .Chemical Reactions Analysis
Isoindole-1,3-dione derivatives, which include “1-((o-Tolylamino)methyl)indoline-2,3-dione”, are synthesized by the condensation of a phthalic anhydride with primary amines . They can also be synthesized using simple heating and relatively quick solventless reactions .Mechanism of Action
While the specific mechanism of action for “1-((o-Tolylamino)methyl)indoline-2,3-dione” is not mentioned in the search results, it is known that indoline-2,3-dione derivatives have been studied as antitumor agents . They have shown promising inhibition of the growth of a human acute promyelocytic leukemia (HL-60) cell line .
Future Directions
Indoline-2,3-dione derivatives, including “1-((o-Tolylamino)methyl)indoline-2,3-dione”, have shown promising antitumor activity and may serve as lead compounds for further optimization in order to develop novel anticancer agents . The development of new inhibitors with greater efficacy against mycobacterial enzymes would facilitate the development of efficient anti-TB drugs .
Properties
IUPAC Name |
1-[(2-methylanilino)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-4-8-13(11)17-10-18-14-9-5-3-7-12(14)15(19)16(18)20/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIOLYCMIZHWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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